molecular formula C18H12O2 B14115698 2,3-Dimethoxytriphenylene

2,3-Dimethoxytriphenylene

Cat. No.: B14115698
M. Wt: 260.3 g/mol
InChI Key: NENKVQXNTYCSNH-UHFFFAOYSA-N
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Description

2,3-Dimethoxytriphenylene is an organic compound belonging to the class of triphenylene derivatives. Triphenylene compounds are known for their rigid, planar structures and are often used in the study of liquid crystals and organic semiconductors. The presence of methoxy groups at the 2 and 3 positions of the triphenylene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic core can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted triphenylene derivatives.

Scientific Research Applications

2,3-Dimethoxytriphenylene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .

Comparison with Similar Compounds

    2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in liquid crystal applications.

    2,3-Dihydroxytriphenylene: Studied for its biological interactions.

    2,3-Diethoxytriphenylene: Used in organic electronics.

Uniqueness: 2,3-Dimethoxytriphenylene stands out due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly useful in applications requiring both high solubility and efficient charge transport .

Properties

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

triphenylene-2,3-diol

InChI

InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H

InChI Key

NENKVQXNTYCSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O

Origin of Product

United States

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